molecular formula C7H5BiO4 B7790839 2-Hydroxybenzoic acid bismuth (3+) salt

2-Hydroxybenzoic acid bismuth (3+) salt

Cat. No. B7790839
M. Wt: 362.09 g/mol
InChI Key: ZREIPSZUJIFJNP-UHFFFAOYSA-K
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Description

Bismuth subsalicylate is a Bismuth.

Scientific Research Applications

  • Carbohydrate Analysis : Sodium bismuth tartrate, which includes bismuth, can enhance the sensitivity and efficiency of carbohydrate analysis when used with 4-hydroxybenzoic acid hydrazide (Lever, 1977).

  • Sugar Detection : P-hydroxybenzoic acid hydrazide, in conjunction with bismuth, has been used for the detection of reducing sugars in flow-injection analysis, offering a sensitive method for analyzing sugar concentrations in various samples (Hartmann, Haswell, & Grasserbauer, 1994).

  • Photocatalytic Degradation : Bismuth oxychloride/bismuth oxybromide/bismuth oxyiodide composites have been shown to effectively degrade 2-hydroxybenzoic acid under visible light, suggesting potential applications in environmental remediation (Siao et al., 2018).

  • Synthesis of Hydroxybenzoic Acid Derivatives : Bismuth-based processes have been employed to synthesize 3,5-di-tert-butyl-4-hydroxybenzoic acid via oxyarylcarboxy dianions, highlighting the role of bismuth in organic synthesis (Kindra & Evans, 2014).

  • Anti-Leishmanial Activity : Bismuth(III) complexes with hydroxybenzoic acids have been studied for their potential anti-Leishmanial activity, indicating a possible role in therapeutic applications (Andrews et al., 2011).

properties

IUPAC Name

bismuth;2-oxidobenzoate;hydroxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O3.Bi.H2O/c8-6-4-2-1-3-5(6)7(9)10;;/h1-4,8H,(H,9,10);;1H2/q;+3;/p-3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZREIPSZUJIFJNP-UHFFFAOYSA-K
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)[O-])[O-].[OH-].[Bi+3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BiO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Bismuth Subsalicylate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015408
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

5.97e+01 g/L
Record name Bismuth Subsalicylate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015408
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2-Hydroxybenzoic acid bismuth (3+) salt

CAS RN

14882-18-9
Record name Bismuth subsalicylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14882-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BISMUTH SUBSALICYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62TEY51RR1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Bismuth Subsalicylate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015408
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Hydroxybenzoic acid bismuth (3+) salt
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Citations

For This Compound
2
Citations
F Asgari - 1995 - escholarship.mcgill.ca
The primary goal of this study was to investigate the effeet of the density of positively eharged groups on the binding of bile aeids by poly (acrylamide) resins with amine-containing …
Number of citations: 5 escholarship.mcgill.ca
P INSERT
Number of citations: 0

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